N-(2-ethylhexyl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-(2-ethylhexyl)-2,4,6-trimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with ethylhexyl and trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylhexyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-ethylhexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The purification process typically involves recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylhexyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
N-(2-ethylhexyl)-2,4,6-trimethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of N-(2-ethylhexyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition occurs through competitive binding to the active site of the enzyme, thereby blocking the enzyme’s normal function. The pathways involved may include inhibition of folate synthesis in microorganisms, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) phthalate: Another compound with ethylhexyl groups, used as a plasticizer.
2-ethylhexyl acrylate: Used in the production of polymers and coatings.
Uniqueness
N-(2-ethylhexyl)-2,4,6-trimethylbenzenesulfonamide is unique due to its specific combination of ethylhexyl and trimethyl groups attached to the sulfonamide moiety. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C17H29NO2S |
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Molecular Weight |
311.5 g/mol |
IUPAC Name |
N-(2-ethylhexyl)-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H29NO2S/c1-6-8-9-16(7-2)12-18-21(19,20)17-14(4)10-13(3)11-15(17)5/h10-11,16,18H,6-9,12H2,1-5H3 |
InChI Key |
QJMOHANEQXQQLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNS(=O)(=O)C1=C(C=C(C=C1C)C)C |
Origin of Product |
United States |
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